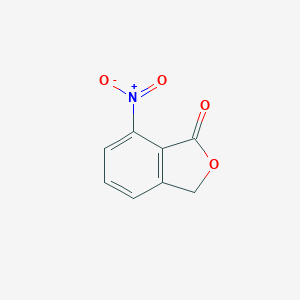
N-(2,2-dimethylpropyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethylpropyl)-2-hydroxybenzamide, also known as DMB or 2,2-dimethyl-N-(2-hydroxyphenyl)propanamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMB is a synthetic compound that belongs to the class of amides and is structurally related to salicylic acid.
作用机制
The mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. This pathway regulates the expression of genes involved in the antioxidant response and the detoxification of harmful substances. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to increase the expression of Nrf2-regulated genes and to reduce oxidative stress and inflammation in various cell types.
Biochemical and Physiological Effects
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. In addition, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using N-(2,2-dimethylpropyl)-2-hydroxybenzamide in lab experiments is its high stability and solubility in water and organic solvents. This makes it easy to handle and use in various assays. Another advantage is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that N-(2,2-dimethylpropyl)-2-hydroxybenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of N-(2,2-dimethylpropyl)-2-hydroxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and to identify other pathways that may be involved in its effects. Additionally, further studies are needed to determine the safety and efficacy of N-(2,2-dimethylpropyl)-2-hydroxybenzamide in humans and to develop optimal dosing regimens for its use in clinical settings.
Conclusion
In conclusion, N-(2,2-dimethylpropyl)-2-hydroxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects, and to activate the Nrf2 pathway. While further studies are needed to determine its safety and efficacy in humans, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has the potential to be a promising therapeutic agent for the treatment of various diseases.
合成方法
N-(2,2-dimethylpropyl)-2-hydroxybenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzoic acid with 2,2-dimethylpropylamine in the presence of a coupling agent. Another method involves the reaction of 2-hydroxybenzoic acid with 2,2-dimethylpropylamine hydrochloride in the presence of a base such as triethylamine. The yield of N-(2,2-dimethylpropyl)-2-hydroxybenzamide can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
科学研究应用
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This pathway is a promising target for the development of drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-13-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMQTTSAODFXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358440 |
Source


|
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
CAS RN |
694450-22-1 |
Source


|
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

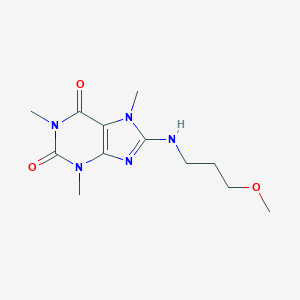
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)
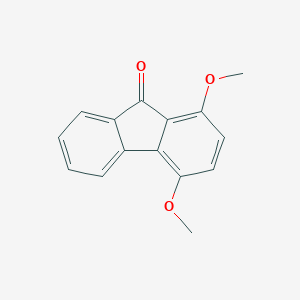

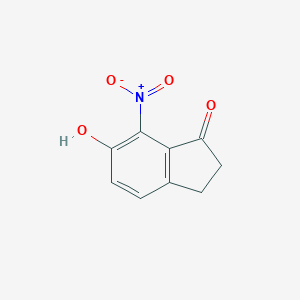

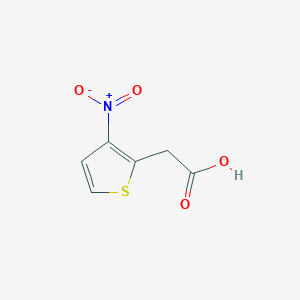
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
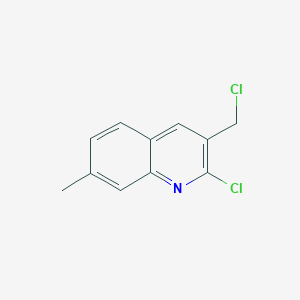
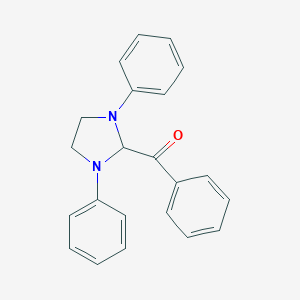
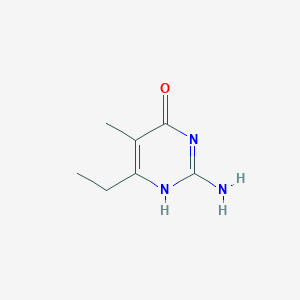
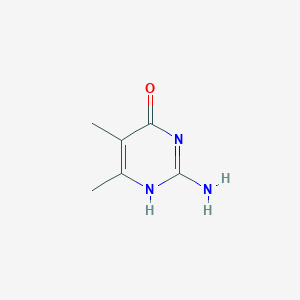
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
